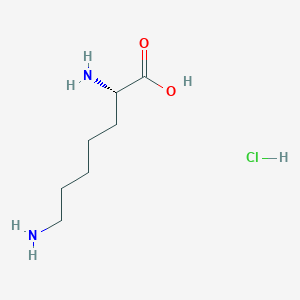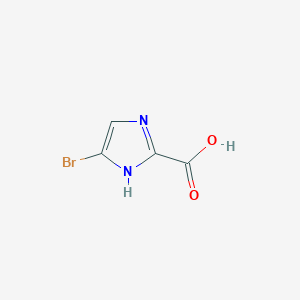
Quinazoline-4-carbaldehyde
Descripción general
Descripción
Quinazoline-4-carbaldehyde, also known as Cinchoninaldehyde, is a heterocyclic compound . It has been used in the synthesis of lepidylamines . The molecular formula of Quinazoline-4-carbaldehyde is C9H6N2O .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .
Molecular Structure Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds . They comprise a family of nitrogen-based bicyclic heteroarenes that are considered attractive targets by medicinal chemists . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .
Chemical Reactions Analysis
Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .
Physical And Chemical Properties Analysis
Quinazoline-4-carbaldehyde has a molecular weight of 158.16 . The physical and chemical properties of quinazoline derivatives have been studied .
Aplicaciones Científicas De Investigación
Metal-Catalyzed Cross-Coupling Reactions
Quinazoline derivatives are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Photosensitization of TiO2 Microspheres
Quinazoline derivatives can be used as photosensitizers for TiO2 microspheres, enhancing their performance in the visible-light region . This application is particularly useful for the photodegradation of organic pollutants in wastewater treatment .
Synthesis of Novel Polysubstituted Derivatives
Halogenated quinazolin-4-ones and their quinazolines can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Biomedical Applications
Quinazoline derivatives have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .
5. Ghrelin Receptor and Vasopressin V1b Receptor Antagonists Certain substituted quinazolin-4(3H)-ones have been found to be ghrelin receptor and vasopressin V1b receptor antagonists .
Tyrosine Kinase Inhibitors
Some 4-anilinoquinazoline derivatives, such as Lapatinib, are oral dual tyrosine kinase inhibitors that target both EGFR and HER2 to inhibit the proliferation of breast cancer cells .
Aurora A Inhibitors
The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A .
ErbB2 Angiogenesis Inhibitors
The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer .
Mecanismo De Acción
Target of Action
Quinazoline-4-carbaldehyde, like other quinazoline derivatives, has been found to interact with a variety of biological targets. Quinazoline derivatives are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
Quinazoline-4-carbaldehyde, like other quinazoline derivatives, is likely to affect multiple biochemical pathways. For example, some quinazoline derivatives have been found to inhibit the production of exopolysaccharides, which constitute a major component of the matrix binding biofilm components together . .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Some quinazoline derivatives have been found to have broad-spectrum antimicrobial activity and to inhibit biofilm formation in pseudomonas aeruginosa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quinazoline-4-carbaldehyde. For instance, the presence of light can enhance the photodegradation of certain compounds . .
Direcciones Futuras
Propiedades
IUPAC Name |
quinazoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYYMIQPIWMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717077 | |
| Record name | Quinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-4-carbaldehyde | |
CAS RN |
933747-26-3 | |
| Record name | Quinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)


![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)




![9-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B1506129.png)


![6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1506147.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1506152.png)